

An In-depth Technical Guide to Diethylene Glycol Monohexyl Ether (C10H22O3)

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Compound of Interest

Compound Name: 1,2,10-Decanetriol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethylene glycol monohexyl ether, an isomer of C10H22O3. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or similar glycol ethers in their work.

IUPAC Name and Chemical Structure

IUPAC Name: 2-(2-hexoxyethoxy)ethanol[1][2]

Synonyms: Hexyl carbitol, Diethylene glycol n-hexyl ether[1]

Chemical Structure:

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for Diethylene glycol monohexyl ether, which is crucial for its handling, application, and assessment in research and development.

Property	Value	Source
Molecular Formula	C10H22O3	[2]
Molecular Weight	190.28 g/mol	[2]
Boiling Point	259.1 °C at 760 Torr	[1][2]
Melting Point	-33.3 °C	[3]
Density	0.935 g/cm³ at 20 °C	[1]
Flash Point	140.6 °C (open cup)	[3]
Water Solubility	17,000 mg/L at 20 °C	[2]
log Kow (Octanol/Water Partition Coefficient)	1.70	[2][3]

Experimental Protocol: In Vitro Skin Irritation Test

The following is a detailed methodology for assessing the skin irritation potential of a test substance like Diethylene glycol monohexyl ether using a reconstructed human epidermal (RHE) model, based on established protocols.[4][5] This in vitro method is a validated alternative to traditional animal testing.[6]

Objective: To determine the potential of a test chemical to cause skin irritation, classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Materials:

- Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, EpiSkin™)
- Assay medium
- Test substance (Diethylene glycol monohexyl ether)
- Positive Control (PC): 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)
- Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL
- Isopropanol
- Multi-well plates (6-well and 24-well)
- Positive displacement pipette
- Incubator (37°C, 5% CO₂, 95% relative humidity)
- Spectrophotometer (plate reader)

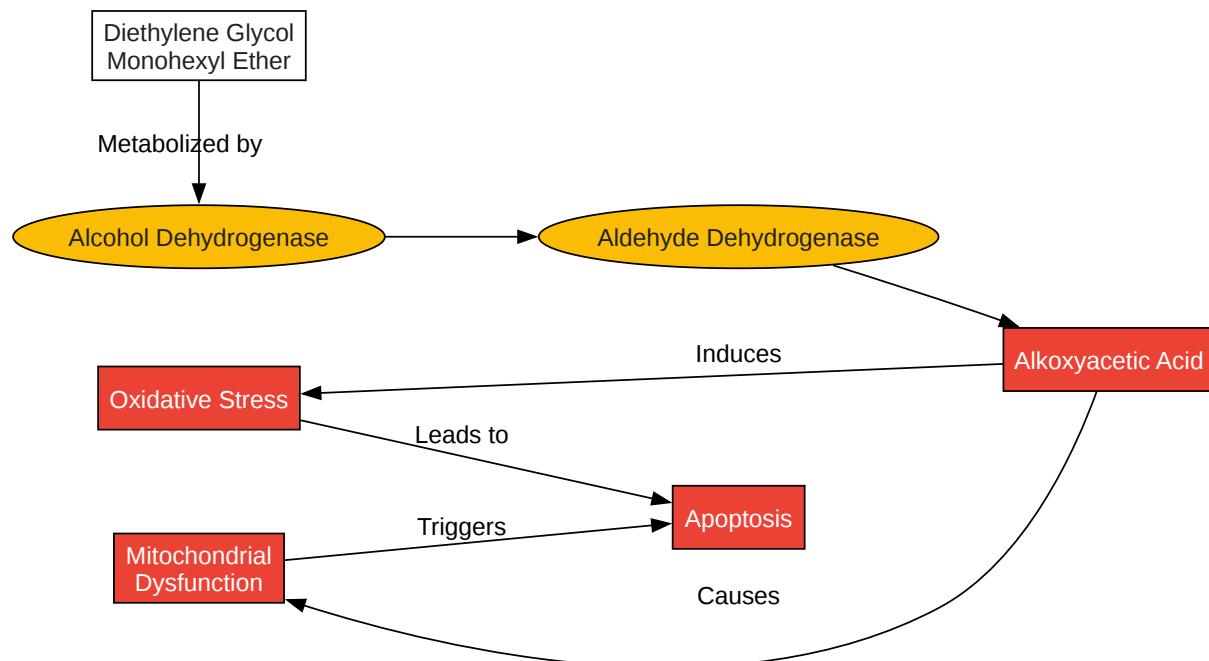
Procedure:

- **Tissue Preparation and Pre-Incubation:**
 - Upon receipt, place the RHE tissues into 6-well plates containing pre-warmed assay medium.
 - Incubate the tissues overnight (approximately 18-24 hours) at 37°C, 5% CO₂, and 95% relative humidity.[4]
- **Application of Test Substance:**
 - After the pre-incubation period, apply 30 µL of the test substance (Diethylene glycol monohexyl ether), the negative control, and the positive control to the surface of triplicate tissues.[4]
 - Ensure the substance covers the entire surface of the tissue.
- **Exposure and Post-Exposure Incubation:**
 - Expose the tissues to the test substance for 60 minutes at 37°C.[4]
 - After the exposure period, thoroughly wash the tissue surface with DPBS to remove the test substance.

- Transfer the tissues to fresh assay medium and incubate for a post-exposure period of 42 hours.[5]
- MTT Viability Assay:
 - Following the post-exposure incubation, transfer the tissues to a 24-well plate containing 0.3 mL of MTT solution (0.5 mg/mL).[5]
 - Incubate for 3 hours at 37°C. During this time, viable cells will reduce the MTT into a blue formazan precipitate.
 - After incubation, extract the formazan from the tissues by submerging them in 1.5 mL of isopropanol and shaking for at least 2 hours at room temperature.[5]
- Data Analysis:
 - Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 550 nm.
 - Calculate the percent viability for each tissue relative to the negative control.
 - A substance is classified as an irritant if the mean tissue viability is less than or equal to 50% of the negative control.[5]

Signaling and Toxicity Pathway

Glycol ethers, including Diethylene glycol monohexyl ether, can exert their toxicity through various mechanisms. A key pathway involves their metabolism and the subsequent induction of cellular stress. The following diagram illustrates a plausible signaling pathway for glycol ether-induced toxicity.



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Caption: Plausible toxicity pathway of Diethylene glycol monohexyl ether.

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